molecular formula C22H24N2O5S3 B2931978 2,4-bis[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine CAS No. 690989-15-2

2,4-bis[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine

Cat. No. B2931978
CAS RN: 690989-15-2
M. Wt: 492.62
InChI Key: KCHVBXPACUMWNJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The sulfonyl groups could contribute to the polarity of the molecule, while the tetrahydrofuran group could add some flexibility to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the sulfonyl groups might be susceptible to nucleophilic attack, while the thiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar sulfonyl groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Properties of Novel Polymers

Researchers have developed novel fluorinated polyamides utilizing sulfoxide-containing aromatic bis(ether amine) monomers. These polymers exhibit outstanding solubility in both polar and less polar solvents, can be cast into flexible and tough films, and show high thermal stability with glass-transition temperatures between 160-220°C and significant weight loss temperatures in nitrogen and air atmospheres, indicating potential applications in high-performance materials (Shockravi et al., 2009).

Development of Advanced Filtration Membranes

Novel sulfonated thin-film composite nanofiltration membranes have been created using sulfonated aromatic diamine monomers. These membranes demonstrate improved water flux and dye rejection capabilities due to enhanced surface hydrophilicity, offering potential advancements in water treatment technologies (Liu et al., 2012).

Antimicrobial and Antifungal Applications

A study on novel thiourea, hydrazine, fused pyrimidine, and 2-(4-substituted)anilinobenzoazole derivatives containing sulfonamido moieties has revealed their significant antimicrobial activity. These compounds, synthesized from sulfonamides, show promise in developing new antimicrobial agents (El-Gaby et al., 2002).

Olefination Reactions in Organic Synthesis

The Julia-Kocienski olefination reaction has been enhanced using 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones, providing a method for the efficient synthesis of 1,2-disubstituted alkenes and dienes. This process highlights the utility of BTFP sulfones in organic synthesis, including the high-yielding and stereoselective synthesis of methoxylated stilbenes (Alonso et al., 2005).

Advancements in Polyimide Materials

New fluorinated polyimides have been synthesized, showing promising properties for electronic applications. These polyimides are soluble in various organic solvents, form transparent and flexible films, exhibit low moisture absorptions and dielectric constants, and maintain excellent thermal stability. These characteristics suggest potential applications in the electronics industry (Chung & Hsiao, 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could focus on exploring its potential uses, such as in pharmaceuticals or materials science. Further studies could also aim to optimize its synthesis process and investigate its physical and chemical properties in more detail .

properties

IUPAC Name

2,4-bis-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S3/c1-15-5-9-18(10-6-15)31(25,26)21-20(23-14-17-4-3-13-29-17)30-22(24-21)32(27,28)19-11-7-16(2)8-12-19/h5-12,17,23H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHVBXPACUMWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-bis[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine

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